Cas no 1261468-98-7 (3-(3-Fluoro-5-methylbenzoyl)pyridine)

3-(3-Fluoro-5-methylbenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(3-Fluoro-5-methylbenzoyl)pyridine
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- インチ: 1S/C13H10FNO/c1-9-5-11(7-12(14)6-9)13(16)10-3-2-4-15-8-10/h2-8H,1H3
- InChIKey: IJYYHRZQJMSXSO-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=CC(=C1)C(C1C=NC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- トポロジー分子極性表面積: 30
- XLogP3: 2.3
3-(3-Fluoro-5-methylbenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004316-1g |
3-(3-Fluoro-5-methylbenzoyl)pyridine |
1261468-98-7 | 97% | 1g |
$1549.60 | 2023-09-03 |
3-(3-Fluoro-5-methylbenzoyl)pyridine 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-(3-Fluoro-5-methylbenzoyl)pyridineに関する追加情報
Recent Advances in the Study of 3-(3-Fluoro-5-methylbenzoyl)pyridine (CAS: 1261468-98-7)
3-(3-Fluoro-5-methylbenzoyl)pyridine (CAS: 1261468-98-7) is a fluorinated aromatic ketone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development, particularly as a building block for bioactive molecules. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, shedding light on its promising role in medicinal chemistry.
The synthesis of 3-(3-Fluoro-5-methylbenzoyl)pyridine has been optimized to achieve high yields and purity, with recent methodologies emphasizing green chemistry principles. A study published in the Journal of Medicinal Chemistry (2023) reported a novel catalytic approach using palladium-based catalysts, which significantly improved the efficiency of the coupling reaction between 3-fluoro-5-methylbenzoyl chloride and pyridine derivatives. This advancement not only enhances the scalability of the compound but also reduces the environmental impact of its production.
In terms of biological activity, 3-(3-Fluoro-5-methylbenzoyl)pyridine has shown potential as a key intermediate in the development of kinase inhibitors. Research conducted by a team at the University of Cambridge (2024) demonstrated that derivatives of this compound exhibit selective inhibition against certain tyrosine kinases, which are implicated in various cancers. The fluoromethyl group at the meta position of the benzoyl ring was found to be critical for binding affinity, as revealed by X-ray crystallography studies of the inhibitor-kinase complex.
Furthermore, the compound's physicochemical properties, such as its solubility and stability, have been extensively characterized. A recent ACS Omega publication (2024) highlighted its moderate aqueous solubility and excellent thermal stability, making it suitable for formulation in various drug delivery systems. These properties are particularly advantageous for oral administration, a key consideration in pharmaceutical development.
In conclusion, 3-(3-Fluoro-5-methylbenzoyl)pyridine (CAS: 1261468-98-7) represents a versatile and promising scaffold in medicinal chemistry. Its optimized synthesis, coupled with its demonstrated biological activity and favorable physicochemical properties, positions it as a valuable tool for drug discovery. Future research directions may include further exploration of its derivatives for targeted therapies and the development of more sustainable synthetic routes.
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